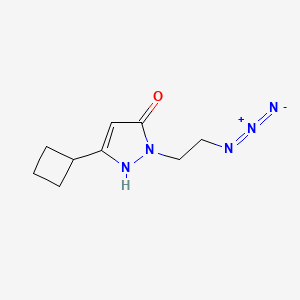
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine” consists of a pyridazine ring attached to a piperidine ring. The pyridazine ring is a six-membered ring with two nitrogen atoms, and the piperidine ring is a six-membered ring with one nitrogen atom .Wissenschaftliche Forschungsanwendungen
Medizin: Antihypertensive und Diuretische Anwendungen
Das Pyridazin-Derivat ähnelt strukturell Clopamide, einem Diuretikum und Antihypertensivum . Es ist plausibel, dass 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amin für ähnliche pharmakologische Aktivitäten untersucht werden könnte, was möglicherweise neue Wege zur Behandlung von Erkrankungen wie Bluthochdruck und Ödemen eröffnet.
Biotechnologie: Enzyminhibition
Pyridazin-Derivate haben sich als eine breite Palette biologischer Aktivitäten gezeigt, einschließlich der Enzyminhibition . Diese Verbindung könnte in der biotechnologischen Forschung verwendet werden, um ihre Auswirkungen auf verschiedene Enzyme zu untersuchen, was zur Entwicklung neuer Therapeutika führen könnte.
Landwirtschaft: Herbizide Eigenschaften
Das Pyridazinon-Gerüst, zu dem diese Verbindung gehört, ist bekannt für seine herbiziden Eigenschaften . Die Forschung zu den landwirtschaftlichen Anwendungen von this compound könnte zur Entwicklung neuer Herbizide führen.
Pharmakologie: Krebsforschung
Pyridazin-Derivate haben krebshemmende Eigenschaften gezeigt . Diese Verbindung könnte auf ihre Wirksamkeit gegen bestimmte Arten von Krebszellen untersucht werden, was zur Onkologie beiträgt.
Wirkmechanismus
Target of Action
Pyridazine derivatives, which include this compound, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazine derivatives can exhibit a wide range of pharmacological activities, suggesting diverse modes of action .
Biochemical Pathways
Pyridazine derivatives have been associated with various anticipated biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemische Analyse
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives, including 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine, have been shown to exhibit inhibitory effects on phosphodiesterase enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . This interaction can modulate various signaling pathways and physiological responses.
Cellular Effects
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with phosphodiesterase enzymes can lead to altered cyclic AMP levels, impacting cell signaling and metabolic pathways . Additionally, pyridazine derivatives have been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities, suggesting that 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine may have similar effects on various cell types .
Molecular Mechanism
At the molecular level, 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For instance, its inhibitory effect on phosphodiesterase enzymes can result in increased levels of cyclic AMP, which in turn can activate protein kinase A and other downstream signaling molecules . This cascade of events can influence various cellular processes, including metabolism, gene expression, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions but may degrade over time, affecting their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the compound’s effects can persist for varying durations, depending on the experimental conditions and the biological system being studied .
Dosage Effects in Animal Models
The effects of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects and dose-response relationships are critical considerations in the evaluation of this compound’s safety and efficacy.
Metabolic Pathways
6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of phosphodiesterase enzymes can affect the metabolism of cyclic nucleotides, leading to changes in cellular energy balance and signaling . Understanding the metabolic pathways associated with this compound is essential for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For instance, the compound may be transported across cell membranes by specific transporters, influencing its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 6-(2,6-Dimethylpiperidin-1-yl)pyridazin-3-amine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-8-4-3-5-9(2)15(8)11-7-6-10(12)13-14-11/h6-9H,3-5H2,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOLWAGUSZRUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484014.png)






![Methyl 2-(cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1484029.png)
![3-(Chloromethyl)-2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1484030.png)


![3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1484034.png)
![2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1484035.png)
